9,10-Dibromoanthracene

Description

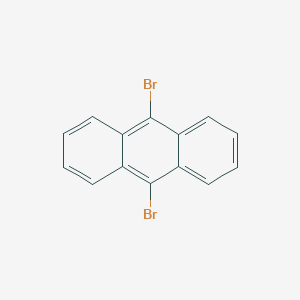

Structure

3D Structure

Propriétés

IUPAC Name |

9,10-dibromoanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUOAURMAFDGLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049312 | |

| Record name | 9,10-Dibromoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Merck Index] | |

| Record name | 9,10-Dibromoanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20131 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

523-27-3 | |

| Record name | 9,10-Dibromoanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Dibromoanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Dibromoanthracene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthracene, 9,10-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Dibromoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-dibromoanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-DIBROMOANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61CP7C5Y82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

9,10-Dibromoanthracene CAS 523-27-3 physical properties

An In-depth Technical Guide on the Physical Properties of 9,10-Dibromoanthracene (CAS 523-27-3)

This technical guide provides a comprehensive overview of the core physical properties of this compound, a key organic intermediate used in the synthesis of advanced materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Physical and Chemical Properties

This compound is a polycyclic aromatic hydrocarbon characterized by an anthracene (B1667546) core with two bromine atoms substituted at the 9 and 10 positions.[3][4] It typically appears as a yellow to yellow-green fluffy or crystalline powder.[2][3][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 523-27-3 | [6][7] |

| Molecular Formula | C₁₄H₈Br₂ | [3][6][7] |

| Molecular Weight | 336.02 g/mol | [3][6][7][8] |

| Appearance | Yellow to yellow-green fluffy powder/crystals | [1][3][5] |

| Melting Point | 220 - 226 °C (may sublime) | [1][5][6][7][9][10] |

| Boiling Point | 342.21 °C (rough estimate) | [3] |

| Density | 1.983 g/cm³ | [7] |

| Solubility | ||

| In water | Insoluble | [5][6] |

| In organic solvents | Soluble in hot benzene (B151609) and hot toluene; slightly soluble in alcohol, ether, and cold benzene.[2][5][6] Also reported to be soluble in chloroform.[3] | |

| XLogP3-AA | 5.8 | [8] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.[11] A pure compound will have a sharp melting point range of 0.5-1.0°C, while impurities will typically depress the melting point and broaden the range.[11][12]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[11][12]

-

Thermometer[12]

-

Heating bath medium (e.g., silicone oil for Thiele tube)[12]

-

Spatula[15]

-

Mortar and pestle (optional)[15]

Procedure:

-

Sample Preparation: A small amount of the this compound is finely powdered.[12][14] The open end of a capillary tube is pressed into the powder until a small amount of the sample (1-2 mm in height) is packed into the sealed end.[13][14] The tube is then tapped gently to ensure the sample is tightly packed.[14]

-

Apparatus Setup:

-

Mel-Temp Apparatus: The capillary tube is placed into one of the sample slots, and the thermometer is inserted into the designated well.[11]

-

Thiele Tube: The capillary tube is attached to the thermometer with a rubber band or thread, ensuring the sample is level with the thermometer bulb.[12][13] The assembly is then suspended in the Thiele tube containing a high-boiling point liquid like silicone oil.[12]

-

-

Determination:

-

The apparatus is heated gently.[11] For a preliminary, rapid determination, the heating rate can be faster to establish an approximate melting point.[11]

-

For an accurate measurement, the heating rate should be slow, around 1-2°C per minute, especially near the expected melting point.[11][12]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range (t1).[14]

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range (t2).[14]

-

The experiment should be repeated at least twice to ensure consistent results.[11] A fresh sample in a new capillary tube must be used for each determination.[13]

-

Solubility Determination

The solubility of a compound is determined by observing its behavior when mixed with a solvent. The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[16][17]

Apparatus and Materials:

-

Test tubes[16]

-

Spatula[16]

-

Vortex mixer or stirring rod[16]

-

This compound sample

-

Solvents (e.g., water, ethanol, toluene, chloroform)

Qualitative Procedure:

-

Place a small, measured amount (e.g., 25 mg) of this compound into a test tube.[18]

-

Add a small volume (e.g., 1 mL) of the chosen solvent to the test tube.[16][18]

-

Vigorously shake or stir the mixture for a set period, typically 30-60 seconds.[16][19]

-

Allow the mixture to stand and observe.[19]

-

Record the observation as:

-

Repeat the procedure for each solvent to be tested.

References

- 1. ossila.com [ossila.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS#: 523-27-3 [m.chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | 523-27-3 [chemicalbook.com]

- 6. This compound [drugfuture.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. This compound | C14H8Br2 | CID 68226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. byjus.com [byjus.com]

- 15. pennwest.edu [pennwest.edu]

- 16. chem.ws [chem.ws]

- 17. benchchem.com [benchchem.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. saltise.ca [saltise.ca]

A Comprehensive Technical Guide to the Solubility of 9,10-Dibromoanthracene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 9,10-Dibromoanthracene, a key intermediate in the synthesis of advanced materials. While quantitative solubility data for this compound is not extensively available in published literature, this document compiles existing qualitative information, presents a representative quantitative value, and offers a detailed experimental protocol for researchers to determine precise solubility parameters.

Introduction

This compound is a brominated polycyclic aromatic hydrocarbon with significant applications in the development of organic semiconductors, luminescent materials, and as a reactant in various organic syntheses.[1] A thorough understanding of its solubility in common organic solvents is crucial for its effective use in these applications, enabling proper solvent selection for reactions, purification, and formulation.

Qualitative and Quantitative Solubility Data

The solubility of this compound is influenced by the polarity of the solvent and the temperature. Generally, it exhibits higher solubility in nonpolar, aromatic solvents, particularly at elevated temperatures.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent | Solubility Description | Citations |

| Aromatic Hydrocarbons | Benzene (hot) | Soluble | [1][2] |

| Toluene (hot) | Soluble | [1][2] | |

| Benzene (cold) | Slightly Soluble | [1][2] | |

| Xylene | Recrystallization solvent | [3] | |

| Halogenated Solvents | Chloroform | Soluble | [1][3] |

| Carbon Tetrachloride | Recrystallization solvent | [3][4] | |

| Dichloromethane | Not very soluble at STP | [5] | |

| Alcohols | Alcohol (general) | Slightly Soluble | [1][2] |

| n-Butanol | Not very soluble at STP | [5] | |

| Ethers | Ether (general) | Slightly Soluble | [1][2] |

| Esters | Ethyl Acetate | Not very soluble at STP | [5] |

| Alkanes | Petroleum Ether | Not very soluble at STP | [5] |

| Aqueous | Water | Insoluble | [1][2] |

Table 2: Quantitative Solubility of this compound

| Solvent | Temperature | Concentration (mM) | Source |

| Xylenes | Standard Temperature and Pressure (STP) | 29 | [5] |

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, the following experimental protocol, based on the widely accepted isothermal shake-flask method, is recommended. This method involves achieving equilibrium between the solid solute and the solvent at a controlled temperature, followed by quantitative analysis of the supernatant.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of the desired organic solvent. Ensure there is undissolved solid material at the bottom of each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Develop a suitable HPLC method. A reverse-phase C18 column is often appropriate for aromatic compounds, with a mobile phase such as acetonitrile/water or methanol/water.

-

Set the UV detector to a wavelength where this compound exhibits maximum absorbance.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the diluted samples and determine their concentrations from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mg/L, or mol/L.

-

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended that researchers determine the quantitative solubility in their solvent systems of interest using the detailed protocol provided.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 9,10-Dibromoanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 9,10-Dibromoanthracene, a key building block in the development of novel organic semiconductors and chemiluminescent agents. This document outlines the structural basis for the observed spectral data, presents detailed experimental protocols for data acquisition, and summarizes all quantitative data in clear, accessible formats.

Introduction: The Significance of this compound

This compound (C₁₄H₈Br₂) is a polycyclic aromatic hydrocarbon notable for its electroluminescent properties and its utility as a versatile synthetic intermediate.[1] Accurate structural confirmation and purity assessment are critical for its application in materials science and drug development. NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of such organic molecules in solution. This guide details the interpretation of its ¹H and ¹³C NMR spectra, correlating the molecular structure with the observed chemical shifts and signal multiplicities.

Molecular Structure and Symmetry Implications

The structure of this compound is characterized by a high degree of symmetry. The molecule possesses a C₂ᵥ point group, which results in chemical equivalence among several protons and carbons. This symmetry is the primary reason why the NMR spectra are simpler than what might be expected from the molecular formula.

Specifically, the eight aromatic protons are divided into two distinct sets of four equivalent protons:

-

H-1, H-4, H-5, H-8 (protons adjacent to the fused rings)

-

H-2, H-3, H-6, H-7 (protons vicinal to the first set)

Similarly, the fourteen carbon atoms are reduced to four unique signals in the ¹³C NMR spectrum due to this symmetry:

-

C-9, C-10 (quaternary carbons bonded to bromine)

-

C-1, C-4, C-5, C-8 (tertiary carbons)

-

C-2, C-3, C-6, C-7 (tertiary carbons)

-

C-4a, C-8a, C-9a, C-10a (quaternary carbons at the ring junctions)

The following diagram illustrates this structural relationship and the resulting chemical equivalency.

Caption: Molecular structure and NMR signal equivalence of this compound.

Quantitative NMR Data

The following tables summarize the chemical shift data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.

¹H NMR Spectral Data

The proton spectrum displays two distinct multiplets in the aromatic region, consistent with an AA'BB' spin system for each of the outer rings.

| Assigned Protons | Chemical Shift (δ) ppm | Multiplicity |

| H-1, H-4, H-5, H-8 | 8.56 - 8.59 | Multiplet |

| H-2, H-3, H-6, H-7 | 7.61 - 7.64 | Multiplet |

| Data sourced from spectra recorded at 300-500 MHz in CDCl₃.[2][3] |

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum shows four signals, corresponding to the four sets of chemically equivalent carbon atoms.

| Assigned Carbons | Chemical Shift (δ) ppm |

| C-2, C-3, C-6, C-7 | 127.3 |

| C-1, C-4, C-5, C-8 | 128.0 |

| C-4a, C-8a, C-9a, C-10a | 130.5 |

| C-9, C-10 | 131.5 |

| Predicted data and typical values for similar aromatic systems. |

Experimental Protocols

Accurate and reproducible NMR data acquisition relies on standardized experimental procedures. The following is a typical protocol for the analysis of this compound.

Sample Preparation

-

Weighing: Accurately weigh approximately 15-20 mg of this compound powder.

-

Dissolution: Transfer the solid into a clean, dry NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Homogenization: Securely cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A brief application of heat from a heat gun may be necessary to aid dissolution.

-

Standard: CDCl₃ typically contains a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) which serves as the internal standard for referencing the chemical shifts.

NMR Data Acquisition

-

Instrumentation: Data should be acquired on a Fourier Transform NMR (FT-NMR) spectrometer with a field strength of 300 MHz or higher for optimal resolution.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

Spectral Width: 0-10 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 128 to 1024) is required due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: 0-160 ppm.

-

-

Processing: Apply a Fourier transform with exponential line broadening (e.g., 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum.

The logical workflow for this process is visualized below.

Caption: General workflow for NMR spectral analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are straightforward to interpret, provided its molecular symmetry is considered. The ¹H spectrum is characterized by two multiplets in the aromatic region, while the ¹³C spectrum displays four distinct signals for the unique carbon environments. This guide provides the necessary spectral data and experimental protocols to assist researchers in the confident identification and characterization of this important chemical compound.

References

FT-IR Spectroscopic Characterization of 9,10-Dibromoanthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) spectroscopic characterization of 9,10-Dibromoanthracene. It details the expected vibrational modes, presents experimental protocols for sample analysis, and outlines the logical workflow for spectral acquisition and interpretation.

Introduction to the FT-IR Spectroscopy of this compound

This compound is a halogenated polycyclic aromatic hydrocarbon (PAH). Its structure, consisting of an anthracene (B1667546) core with bromine atoms substituted at the 9 and 10 positions, gives rise to a characteristic infrared spectrum. FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups and probe the molecular structure of a compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of its chemical bonds.

The FT-IR spectrum of this compound is dominated by several key vibrational modes:

-

Aromatic C-H Stretching: Vibrations of the hydrogen atoms attached to the aromatic rings.

-

Aromatic C=C Stretching: Vibrations of the carbon-carbon double bonds within the anthracene ring system.

-

C-H Bending (In-plane and Out-of-plane): Bending vibrations of the aromatic C-H bonds.

-

C-Br Stretching: Vibrations of the carbon-bromine bonds.

These distinct vibrational modes serve as a molecular fingerprint, allowing for the identification and characterization of this compound.

Data Presentation: Vibrational Band Assignments

The following table summarizes the principal infrared absorption bands for this compound. The data is compiled from the National Institute of Standards and Technology (NIST) IR spectrum and interpreted based on established vibrational frequencies for aromatic and halogenated compounds.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3060 | Weak to Medium | Aromatic C-H Stretching |

| ~1620 | Weak | Aromatic C=C Ring Stretching |

| ~1440 | Medium | Aromatic C=C Ring Stretching |

| ~1320 | Medium | Aromatic C=C Ring Stretching |

| ~1270 | Strong | In-plane Aromatic C-H Bending |

| ~950 | Strong | Out-of-plane Aromatic C-H Bending |

| ~760 | Very Strong | Out-of-plane Aromatic C-H Bending |

| ~690 | Medium to Strong | C-Br Stretching |

Experimental Protocols

The quality of an FT-IR spectrum is highly dependent on the sample preparation technique. For a solid sample like this compound, several methods can be employed.

Potassium Bromide (KBr) Pellet Method

This is a common technique for obtaining high-quality spectra of solid samples.

Principle: The sample is finely ground and intimately mixed with dry potassium bromide powder. The mixture is then pressed under high pressure to form a thin, transparent pellet through which the IR beam can pass.

Methodology:

-

Drying: Dry spectroscopy-grade KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which has strong IR absorption bands.

-

Grinding: Weigh approximately 1-2 mg of this compound and 150-200 mg of the dried KBr. Grind the sample to a fine powder using an agate mortar and pestle.

-

Mixing: Add the KBr to the mortar and gently but thoroughly mix with the ground sample until a homogeneous mixture is obtained.

-

Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a transparent or translucent pellet.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis. A background spectrum of a pure KBr pellet should be collected.

Nujol™ Mull Method

This method is an alternative for solids that are difficult to grind or may be affected by the pressure of the KBr press.

Principle: The solid sample is ground to a fine paste (a mull) with a mulling agent, typically a mineral oil such as Nujol™. This paste is then spread between two IR-transparent salt plates.

Methodology:

-

Grinding: Place 2-5 mg of this compound in an agate mortar and grind to a very fine powder.

-

Mulling: Add one to two drops of Nujol™ to the powder and continue to grind until a smooth, thick paste is formed.

-

Sample Mounting: Apply a small amount of the mull to the center of an IR-transparent salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently rotate to spread the mull into a thin, uniform film.

-

Analysis: Mount the plates in the spectrometer's sample holder. A spectrum of the mulling agent should be run separately for background subtraction, as its own absorption peaks (primarily C-H stretching and bending) will be present in the sample spectrum.

Attenuated Total Reflectance (ATR) Method

ATR is a rapid and convenient method that requires minimal sample preparation.

Principle: The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium). The IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. An evanescent wave penetrates a short distance into the sample, and the resulting attenuated radiation is measured.

Methodology:

-

Background Collection: With a clean ATR crystal surface, collect a background spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Analysis: Collect the sample spectrum.

-

Cleaning: Thoroughly clean the crystal surface with an appropriate solvent (e.g., isopropanol (B130326) or acetone) after the measurement.

FT-IR Characterization Workflow

The following diagram illustrates the logical workflow for the FT-IR spectroscopic characterization of this compound.

Caption: Logical workflow for the FT-IR characterization of this compound.

References

Unveiling the Spectroscopic Signature of 9,10-Dibromoanthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Dibromoanthracene, a halogenated polycyclic aromatic hydrocarbon, serves as a pivotal building block in the synthesis of advanced materials for organic electronics and as a probe in photochemical studies.[1][2] Its unique photophysical properties, stemming from the anthracene (B1667546) core and the heavy bromine substituents, dictate its behavior in light-matter interactions. This technical guide provides a comprehensive overview of the UV-Vis absorption and fluorescence spectra of this compound, offering detailed experimental protocols and a summary of its key spectroscopic parameters.

Spectroscopic Properties of this compound

The electronic absorption and emission characteristics of this compound are governed by the π-electron system of the anthracene moiety, with the bromine atoms influencing the transition probabilities and non-radiative decay pathways.

UV-Vis Absorption Spectrum

The UV-Vis absorption spectrum of this compound in solution exhibits a series of characteristic bands in the ultraviolet and visible regions. The spectrum is a result of π-π* electronic transitions within the anthracene core. The absorption maxima (λmax) are located in the near-UV and blue portions of the electromagnetic spectrum.

Fluorescence Spectrum

This compound is known to be a very weak fluorophore in solution. The presence of the two heavy bromine atoms significantly promotes intersystem crossing from the excited singlet state (S1) to the triplet state (T1), a phenomenon known as the heavy-atom effect. This efficient population of the triplet state drastically reduces the fluorescence quantum yield (Φf), which is reported to be less than 0.01.

While it is electroluminescent and emits blue light in the solid state, detailed fluorescence emission spectra in solution, including the emission maxima (λem), are not widely reported, likely due to the very low quantum yield.[2]

Quantitative Spectroscopic Data

The following table summarizes the available quantitative data for the UV-Vis absorption and fluorescence of this compound.

| Parameter | Value | Solvent | Reference |

| UV-Vis Absorption | |||

| Absorption Maxima (λmax) | ~360, 380, 400, 425 nm | Not Specified | [3] |

| Molar Absorptivity (ε) | Data not available | - | - |

| Fluorescence | |||

| Emission Maxima (λem) | Data not available | - | - |

| Fluorescence Quantum Yield (Φf) | < 0.01 | Not Specified |

Experimental Protocols

The following protocols outline the methodologies for obtaining the UV-Vis absorption and fluorescence spectra of this compound.

Materials and Reagents

-

This compound (high purity)

-

Spectroscopic grade solvent (e.g., cyclohexane, o-dichlorobenzene)

-

Volumetric flasks

-

Pipettes

-

Quartz cuvettes (1 cm path length)

Instrumentation

-

UV-Vis Spectrophotometer: A dual-beam spectrophotometer capable of scanning the range of at least 200-600 nm.

-

Spectrofluorometer: An instrument equipped with a xenon lamp source, excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube).

Solution Preparation

Note: this compound has low solubility in many common solvents at room temperature. o-Dichlorobenzene can be used for improved solubility. Gentle heating and sonication may aid in dissolution.

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a concentration in the range of 10-3 to 10-4 M.

-

Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10-5 to 10-6 M for UV-Vis and fluorescence measurements.

UV-Vis Absorption Spectroscopy

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the desired wavelength range for the scan (e.g., 250-500 nm).

-

Fill a quartz cuvette with the spectroscopic grade solvent to be used as a blank.

-

Record a baseline spectrum with the blank cuvette.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Identify the wavelengths of maximum absorbance (λmax).

Fluorescence Spectroscopy

-

Turn on the spectrofluorometer and allow the xenon lamp to stabilize.

-

Determine the Excitation Wavelength: Set the emission monochromator to a wavelength slightly longer than the longest wavelength absorption maximum (e.g., 430 nm) and scan the excitation monochromator over the absorption region to obtain an excitation spectrum. The wavelength of maximum intensity in the excitation spectrum should be used as the excitation wavelength for the emission scan.

-

Measure the Emission Spectrum: Set the excitation monochromator to the determined excitation wavelength.

-

Scan the emission monochromator over a suitable wavelength range (e.g., 400-600 nm) to record the fluorescence emission spectrum.

-

Identify the wavelength of maximum fluorescence intensity (λem).

-

Quantum Yield Measurement (Relative Method): To determine the fluorescence quantum yield, a standard with a known quantum yield that absorbs at a similar wavelength (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4) is required. The absorbance of both the sample and standard solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects. The quantum yield can be calculated using the following equation:

Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2)

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Signaling Pathway and Logical Relationship Diagram

The photophysical processes of this compound upon photoexcitation can be visualized as a signaling pathway.

References

The Crystal Structure and Packing of 9,10-Dibromoanthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular packing of 9,10-Dibromoanthracene (C₁₄H₈Br₂), a key intermediate in the synthesis of advanced materials for organic electronics such as OFETs, OLEDs, and organic solar cells.[1][2] Its rigid, planar aromatic core and reactive bromine substituents make it a versatile building block for creating complex, functional molecules.[2] This document details the crystallographic parameters, intermolecular interactions, and the experimental protocols for its synthesis and structural determination.

Molecular and Crystal Structure

This compound is a symmetrically brominated polycyclic aromatic hydrocarbon.[3] The molecule consists of a planar anthracene (B1667546) core with bromine atoms substituted at the 9 and 10 positions. This substitution pattern is crucial for its subsequent use in C-C bond-forming reactions like Suzuki and Stille couplings.[1][2][3]

First synthesized in 1923, its crystal structure was later determined in detail by X-ray diffraction methods.[4][5] The analysis revealed a triclinic crystal system.[4]

Crystallographic Data

The crystal structure of this compound was determined from Patterson and Fourier projections.[4] The key crystallographic data are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | C₁₄H₈Br₂ | [4] |

| Molecular Weight | 336.0 g/mol | [4] |

| Crystal System | Triclinic | [4] |

| Unit Cell Parameters | ||

| a | 4.06 Å | [4] |

| b | 8.88 Å | [4] |

| c | 16.15 Å | [4] |

| α | 98° 50' | [4] |

| β | 97° 05' | [4] |

| γ | 100° 21' | [4] |

| Volume of Unit Cell | 559.3 ų | [4] |

| Molecules per Unit Cell (Z) | 2 | [4] |

| Density | ||

| Calculated Density | 1.983 g/cm³ | [4] |

| Measured Density | 1.981 g/cm³ | [4] |

| Physical Properties | ||

| Appearance | Yellow to yellow-green fluffy powder | [3] |

| Melting Point | 226 °C | [3][4] |

Molecular Geometry and Crystal Packing

The structure of this compound is characterized by a planar anthracene skeleton. The bond lengths and valency angles within the molecule have been determined through structural analysis.[4]

Crystal packing in π-conjugated systems like this is governed by non-covalent interactions, such as π-π stacking and CH-π interactions, which dictate the material's bulk properties.[6] These molecules typically arrange themselves into herringbone or pitched π-stacked structures.[6] The intermolecular distances are a key aspect of the crystal packing, influencing properties like charge transport in organic semiconductor applications. The analysis provides values for these intermolecular contacts.[4]

Experimental Protocols

Synthesis of this compound

Several methods exist for the synthesis of this compound, typically involving the direct bromination of anthracene.[3][7][8]

Method 1: Bromination in Carbon Tetrachloride [9]

This classic procedure involves the direct reaction of anthracene with bromine.

-

Suspension: A suspension of anthracene (80–85% purity) is prepared in carbon tetrachloride in a flask equipped with a stirrer, dropping funnel, and reflux condenser.

-

Bromine Addition: Bromine is added slowly to the vigorously stirred suspension in the cold. The addition rate is controlled to minimize the loss of bromine with the evolving hydrogen bromide gas. This process takes approximately 30 minutes.

-

Heating: After bromine addition, the mixture is gently warmed on a steam bath and boiled for one hour with continuous stirring.

-

Isolation: The mixture is cooled for several hours, and the crude, bright yellow this compound is collected by filtration.

-

Washing and Drying: The crude product is washed with a small amount of cold carbon tetrachloride and dried. A further quantity can be obtained by concentrating the mother liquor.

Method 2: Synthesis using Bromodimethylsulfonium Bromide [7][10]

This method offers a more controlled and environmentally friendly approach.

-

Reaction Setup: Anthracene and bromodimethylsulfonium bromide are added to a flask containing an organic solvent such as dichloromethane, chloroform, or carbon tetrachloride.[7][10]

-

Reaction: The mixture is stirred at a controlled temperature (e.g., 25 °C) for 30-40 minutes. The reaction progress is monitored by Thin Layer Chromatography (TLC).[10]

-

Isolation: Upon completion, the solid product is isolated directly by filtration.[7][10]

Crystallization

Single crystals suitable for X-ray diffraction are obtained through slow crystallization from a supersaturated solution.[11]

-

Solvent Selection: Crystals of this compound have been successfully grown from petroleum ether.[4] Purification of the crude product can also be achieved by recrystallization from solvents like xylene or carbon tetrachloride.[9]

-

Procedure: The crude product is dissolved in a minimal amount of hot solvent. The solution is then allowed to cool slowly and undisturbed. This gradual cooling process promotes the formation of well-ordered, high-quality crystals. The resulting greenish-yellow prisms are then isolated.[4]

X-ray Crystallographic Structure Determination

The determination of the crystal structure is performed using single-crystal X-ray diffraction.[11]

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer.

-

Data Collection: The crystal is exposed to a monochromatic X-ray beam. The dimensions and space group were historically determined from rotation, oscillation, Weissenberg, and precession films.[4] Modern diffractometers automate this process, collecting a full dataset of diffraction intensities.

-

Structure Solution: The collected diffraction data are processed. The phase problem is solved to generate an initial electron density map. For this compound, the structure was determined using Patterson and Fourier projections.[4]

-

Structure Refinement: The initial model of the atomic positions is refined against the experimental data to improve the agreement between the calculated and observed structure factors, yielding precise bond lengths, angles, and other structural parameters.[4]

References

- 1. ossila.com [ossila.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 523-27-3 [chemicalbook.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. acs.org [acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. nbinno.com [nbinno.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN103073387A - Preparation method of 9, 10-dibromoanthracene - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Thermogravimetric Analysis of 9,10-Dibromoanthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 9,10-Dibromoanthracene. The document outlines expected thermal behavior, a detailed experimental protocol, and potential decomposition pathways, serving as a valuable resource for the characterization of this and similar aromatic compounds.

Introduction to Thermogravimetric Analysis and this compound

Thermogravimetric analysis (TGA) is a powerful analytical technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This method is widely employed to determine the thermal stability, composition, and decomposition kinetics of materials.[1] this compound is a polycyclic aromatic hydrocarbon (PAH) with two bromine atoms attached to the central anthracene (B1667546) ring.[3] It is a yellow crystalline solid with a melting point reported in the range of 221-226 °C.[4][5] Understanding its thermal properties is crucial for its application in organic synthesis, materials science, and pharmaceutical research.[6]

Expected Thermal Behavior of this compound

Upon heating, this compound is expected to be thermally stable up to its melting point. Significant mass loss is anticipated to occur at temperatures exceeding the melting point, likely proceeding in one or more stages. The primary decomposition mechanism is expected to involve the cleavage of the carbon-bromine bonds, leading to the release of bromine or hydrogen bromide.[7][8] The remaining aromatic structure may undergo further fragmentation or polymerization at higher temperatures.

Quantitative Data Summary

The following table summarizes the expected quantitative data from a thermogravimetric analysis of this compound under an inert atmosphere.

| Parameter | Expected Value | Description |

| Onset of Decomposition (Tonset) | ~ 250 - 300 °C | The temperature at which significant mass loss begins. |

| Temperature of Maximum Decomposition Rate (Tpeak) | ~ 300 - 350 °C | The temperature at which the rate of mass loss is highest, corresponding to the peak of the derivative thermogravimetric (DTG) curve. |

| Mass Loss (Stage 1) | ~ 47.6% | Corresponds to the theoretical loss of two bromine atoms (Br₂) from the molecule. |

| Mass Loss (Further Stages) | Variable | Subsequent mass loss at higher temperatures due to the decomposition of the anthracene backbone. |

| Final Residue @ 800 °C | < 5% | The amount of residual char remaining at the end of the analysis in an inert atmosphere. |

Experimental Protocol for TGA of this compound

This section provides a detailed methodology for conducting the thermogravimetric analysis of this compound.

4.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of reaching at least 800 °C is required. The instrument should have precise temperature and gas flow control.

4.2. Sample Preparation

-

Ensure the this compound sample is a fine, homogeneous powder to promote uniform heating.

-

Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

-

Record the initial sample mass precisely.

4.3. TGA Instrument Parameters

| Parameter | Setting | Rationale |

| Temperature Program | ||

| - Initial Temperature | 30 °C | Start at a temperature below any expected thermal events. |

| - Heating Rate | 10 °C/min | A standard heating rate for good resolution of thermal events. |

| - Final Temperature | 800 °C | To ensure complete decomposition is observed. |

| Atmosphere | ||

| - Purge Gas | Nitrogen (or Argon) | An inert atmosphere to prevent oxidation. |

| - Gas Flow Rate | 50 mL/min | To ensure an inert environment and efficient removal of evolved gases. |

| Data Collection | ||

| - Mass and Temperature | Continuously recorded | To generate the TGA and DTG curves. |

4.4. Post-Analysis

-

Cool the furnace to room temperature.

-

Carefully remove the crucible and weigh the final residue.

-

Analyze the resulting TGA and DTG curves to determine the onset temperature, peak decomposition temperatures, and mass loss percentages for each decomposition step.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the logical workflow for performing the thermogravimetric analysis of this compound.

Caption: Experimental workflow for the TGA of this compound.

5.2. Plausible Thermal Decomposition Pathway

This diagram illustrates a simplified, plausible decomposition pathway for this compound under thermal stress in an inert atmosphere.

Caption: Plausible thermal decomposition pathway of this compound.

References

- 1. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound 98 523-27-3 [sigmaaldrich.com]

- 5. This compound | 523-27-3 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 8. Bromine Transformation during Catalytic Pyrolysis of Waste Electronic Circuit Boards (WECBs) in an Auger Reactor over the Dual-Catalyst HZSM-5/CaO - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Determination of HOMO/LUMO Energy Levels of 9,10-Dibromoanthracene using Cyclic Voltammetry

Audience: Researchers, scientists, and drug development professionals.

Core: This document provides an in-depth guide to the principles, experimental setup, and data analysis required for estimating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 9,10-Dibromoanthracene via cyclic voltammetry (CV).

Introduction

The frontier molecular orbitals, HOMO and LUMO, are fundamental electronic properties that govern the optoelectronic and charge-transport characteristics of organic molecules. For compounds like this compound, which is known for its electroluminescent properties, an accurate determination of these energy levels is critical for designing applications in organic electronics (OLEDs, OFETs) and for understanding redox behavior in various chemical and biological systems.[1][2]

Cyclic voltammetry (CV) is a powerful and accessible electrochemical technique used to probe the redox behavior of a species.[3] By measuring the potentials at which a molecule is oxidized and reduced, CV provides an experimental pathway to estimate the HOMO and LUMO energy levels, respectively.[4] This guide details the complete workflow for this determination for this compound.

Theoretical Principles

The estimation of HOMO and LUMO levels from CV data is based on the principle that the oxidation potential is related to the energy required to remove an electron from the HOMO, while the reduction potential corresponds to the energy gained when an electron is added to the LUMO.[2]

To correlate the measured potentials (in Volts vs. a reference electrode) to the absolute energy scale (in eV vs. vacuum), an internal standard with a well-known redox potential and energy level is required. The ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) redox couple is the most common standard, with its HOMO energy level established at approximately -4.8 eV below the vacuum level.

The relationships are defined by the following empirical equations:

-

E_HOMO (eV) = -[E_onset_ox (vs Fc/Fc⁺) + 4.8]

-

E_LUMO (eV) = -[E_onset_red (vs Fc/Fc⁺) + 4.8]

Where:

-

E_onset_ox is the onset potential of the first oxidation wave.

-

E_onset_red is the onset potential of the first reduction wave.

-

E (vs Fc/Fc⁺) refers to the potential measured relative to the half-wave potential (E₁/₂) of the internal ferrocene standard. This is calculated as: E_onset (vs Fc/Fc⁺) = E_onset_measured (vs Ag/AgCl) - E₁/₂(Fc/Fc⁺) (vs Ag/AgCl).

The electrochemical energy gap (E_gap) can then be calculated as the difference between the LUMO and HOMO energy levels.

Detailed Experimental Protocol

This protocol outlines a standard procedure for performing a CV measurement on this compound.

3.1. Materials and Reagents

-

Analyte: this compound (DBA)

-

Solvent: Anhydrous, HPLC-grade aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF)).

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or similar salt.

-

Internal Standard: Ferrocene (Fc).

-

Inert Gas: High-purity Argon or Nitrogen.

3.2. Electrochemical Setup A standard three-electrode electrochemical cell is used, connected to a potentiostat.

-

Working Electrode (WE): Glassy carbon electrode (GCE) or Platinum disk electrode. The electrode should be polished with alumina (B75360) slurry and sonicated in solvent before use.

-

Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).

-

Counter Electrode (CE): Platinum wire.

3.3. Procedure

-

Solution Preparation: Prepare a solution containing ~1-5 mM of this compound, ~1-2 mM of Ferrocene, and 0.1 M of the supporting electrolyte (TBAPF₆) in the chosen solvent.

-

Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the solution.

-

Deoxygenation: Purge the solution with the inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the reduction scan. Maintain an inert atmosphere over the solution for the duration of the experiment.

-

Cyclic Voltammetry Measurement:

-

Set the potentiostat software with the appropriate parameters:

-

Scan Range: A wide potential window is initially scanned to identify the redox events. For oxidation, a scan from ~0 V to +1.8 V might be appropriate. For reduction, a scan from ~0 V to -2.0 V may be required. It is often advisable to perform separate scans for oxidation and reduction to prevent electrode fouling.

-

Scan Rate (ν): A typical scan rate is 50-100 mV/s.

-

Initial Potential: Start the scan at a potential where no faradaic current is observed (e.g., the open-circuit potential).

-

-

Run the CV scan and record the resulting voltammogram (current vs. potential).

-

The reversible wave corresponding to the Fc/Fc⁺ couple should be clearly visible.

-

Data Analysis and Presentation

4.1. Data Extraction from Voltammogram

-

Ferrocene Calibration: Identify the anodic (E_pa) and cathodic (E_pc) peak potentials for the ferrocene wave. Calculate the half-wave potential: E₁/₂ (Fc/Fc⁺) = (E_pa + E_pc) / 2.

-

Onset Potential Determination: For the this compound redox waves, determine the onset potentials (E_onset_ox and E_onset_red). This is done by extrapolating the baseline current and the tangent of the rising portion of the redox peak. The potential at the intersection point is the onset potential. For irreversible processes where a clear peak is absent, the inflection point potential may provide a better estimate.[5]

4.2. HOMO/LUMO Calculation

-

Reference the measured onset potentials to the internal ferrocene standard.

-

Use the equations from Section 2 to calculate the HOMO and LUMO energy levels in eV.

4.3. Data Summary

The following table presents representative electrochemical data and the resulting energy level estimations for this compound. Note: These values are illustrative and based on typical results for substituted anthracene (B1667546) derivatives, as a complete experimental dataset was not available in the cited literature.[6][7]

| Parameter | Symbol | Illustrative Value | Method/Source |

| Experimental Potentials | |||

| Ferrocene Half-Wave Potential | E₁/₂(Fc/Fc⁺) | +0.45 V (vs Ag/AgCl) | Cyclic Voltammetry |

| Onset Oxidation Potential | E_onset_ox | +1.20 V (vs Ag/AgCl) | Cyclic Voltammetry |

| Onset Reduction Potential | E_onset_red | -1.65 V (vs Ag/AgCl) | Cyclic Voltammetry |

| Calculated Energy Levels | |||

| HOMO Energy | E_HOMO | -5.55 eV | Calculated |

| LUMO Energy | E_LUMO | -2.70 eV | Calculated |

| Electrochemical Energy Gap | E_gap | 2.85 eV | E_LUMO - E_HOMO |

Visualizations

Experimental and Analytical Workflow

The logical flow from sample preparation to final energy level calculation is depicted below.

Caption: Workflow for HOMO/LUMO determination using Cyclic Voltammetry.

Energy Level Diagram

This diagram illustrates the relationship between the measured electrochemical potentials and the absolute molecular orbital energy levels relative to the vacuum.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. nanoscience.or.kr [nanoscience.or.kr]

- 5. researchgate.net [researchgate.net]

- 6. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization [mdpi.com]

- 7. researchgate.net [researchgate.net]

Introduction to the synthesis of 9,10-Dibromoanthracene from anthracene

An In-depth Technical Guide to the Synthesis of 9,10-Dibromoanthracene from Anthracene (B1667546)

Introduction

This compound is a symmetrically brominated polycyclic aromatic hydrocarbon that serves as a crucial building block in the synthesis of advanced organic materials.[1] Its unique photophysical properties, including its electroluminescence where it emits blue light, make it a valuable component in the fabrication of Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and organic polymer solar cells.[1][2] Furthermore, its reactive bromine atoms at the 9 and 10 positions allow for further functionalization through various cross-coupling reactions, such as Suzuki and Stille couplings, enabling the construction of complex conjugated molecules for applications in pharmaceuticals, dyes, and pesticides.[1][3] This guide provides a comprehensive overview of the synthesis of this compound from anthracene, focusing on the underlying reaction mechanism, detailed experimental protocols, and purification techniques.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound from anthracene proceeds via an electrophilic aromatic substitution reaction.[3] The central ring of anthracene is the most electron-rich and therefore the most susceptible to electrophilic attack. The reaction mechanism involves the initial attack of a bromine molecule on the 9-position of the anthracene ring, leading to the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex. This is followed by the loss of a proton to restore aromaticity, yielding 9-bromoanthracene. A second electrophilic attack by another bromine molecule then occurs at the 10-position, which is now activated, to form this compound.

References

The Core Mechanism of Electrophilic Bromination of Anthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electrophilic bromination of anthracene (B1667546), a fundamental reaction in organic synthesis with significant implications for the development of advanced materials and pharmaceutical compounds. Anthracene's unique electronic structure dictates a fascinating regioselectivity that is crucial for synthetic chemists to understand and control. This document details the underlying mechanistic principles, presents relevant quantitative data, outlines experimental protocols, and provides visual diagrams to elucidate the reaction pathways and workflows.

Introduction to Electrophilic Aromatic Substitution in Anthracene

Anthracene, a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene (B151609) rings, readily undergoes electrophilic aromatic substitution (SEAr) reactions. Unlike benzene, the reactivity of anthracene is significantly enhanced, and the substitution pattern is highly regioselective. The electron density distribution across the aromatic system favors electrophilic attack at the C9 and C10 positions (the central ring). This preference is a direct consequence of the superior thermodynamic stability of the resulting carbocation intermediate, known as an arenium ion or sigma complex.

The Stepwise Mechanism of Electrophilic Bromination

The electrophilic bromination of anthracene typically proceeds through a well-established addition-elimination mechanism.[1][2] The overall reaction involves the substitution of a hydrogen atom on the anthracene ring with a bromine atom. The key steps are detailed below.

Generation of the Electrophile

The reaction is initiated by the generation of a potent electrophile. In the case of bromination using molecular bromine (Br₂), a Lewis acid catalyst such as FeBr₃ is often employed to polarize the Br-Br bond, creating a more electrophilic bromine species (Br⁺).

Br₂ + FeBr₃ ⇌ Br⁺[FeBr₄]⁻

Alternatively, reagents like N-bromosuccinimide (NBS) can be used, which can generate bromine radicals or, in the presence of an acid catalyst, a source of electrophilic bromine.[3][4]

Nucleophilic Attack and Formation of the Sigma Complex

The electron-rich π-system of the anthracene molecule acts as a nucleophile, attacking the electrophilic bromine. This attack preferentially occurs at the C9 position. This step temporarily disrupts the aromaticity of the central ring, leading to the formation of a resonance-stabilized carbocation intermediate, the sigma (σ) complex or arenium ion.[5][6]

The remarkable regioselectivity for the 9 and 10 positions is explained by the structure of this intermediate. When the electrophile adds to the C9 position, the resulting positive charge is delocalized across the ring system, but crucially, two intact benzene rings are preserved.[7] This arrangement is energetically more favorable than if the attack were to occur on one of the outer rings (e.g., C1 or C2), which would only leave a less stable naphthalene-like system within the intermediate.[7] This principle is often referred to as Clar's rule.

Deprotonation and Re-aromatization

In the final, rapid step, a weak base (such as the [FeBr₄]⁻ complex or a solvent molecule) abstracts a proton from the C9 position of the sigma complex.[5] This restores the aromaticity of the central ring and yields the final product, 9-bromoanthracene (B49045). The overall process results in the net substitution of a hydrogen atom with a bromine atom.

If a second equivalent of the brominating agent is used, a subsequent electrophilic attack can occur at the C10 position, which is also activated, to form 9,10-dibromoanthracene.

Caption: Mechanism of electrophilic bromination of anthracene.

Quantitative Data Summary

The yield and product distribution of anthracene bromination are highly dependent on the reaction conditions, including the stoichiometry of the reactants, the choice of solvent, and the specific brominating agent used.

| Product | Brominating Agent | Solvent | Molar Ratio (Anthracene:Bromine Source) | Yield | Reference |

| This compound | Bromine (Br₂) | Carbon Tetrachloride | 1 : 2.5 | High (Qualitative) | [8] |

| This compound | Dimethyl Sulfur Bromide | Dichloromethane | 1 : 1.5 | 85% | [9] |

| This compound | Dimethyl Sulfur Bromide | Dichloromethane | 1 : 2 | 90% | [9] |

| This compound | Dimethyl Sulfur Bromide | Chloroform | 1 : 2 | 84% | [9] |

| 9-Bromoanthracene | N-Bromosuccinimide (NBS) | Carbon Tetrachloride | 1 : 1 | Good (Qualitative) | [4][10] |

| 1,2,3,4,9,10-Hexabromo-1,2,3,4-tetrahydroanthracene * | Bromine (Br₂) | Carbon Tetrachloride | 1 : 2.5 | 95% | [11] |

Note: This product results from the bromination of this compound, demonstrating further addition reactions under specific conditions.

Experimental Protocols

Detailed methodologies for key bromination reactions of anthracene are provided below. These protocols are intended for use by trained professionals in a controlled laboratory setting.

Synthesis of 9-Bromoanthracene via N-Bromosuccinimide

This microscale procedure utilizes N-bromosuccinimide (NBS) as a specific brominating agent.[4]

Materials:

-

Anthracene (50 mg, 0.28 mmol)

-

N-Bromosuccinimide (NBS) (50 mg, 0.28 mmol)

-

Carbon Tetrachloride (CCl₄) (0.4 mL)

-

Iodine/CCl₄ solution (1 drop of 200 mg I₂ in 10 mL CCl₄)

-

95% Ethanol (B145695) (for recrystallization)

Procedure:

-

Combine anthracene (50 mg) and NBS (50 mg) in a conic vial equipped with a spin vane.

-

Add 0.4 mL of carbon tetrachloride to the vial.

-

Add one drop of the iodine/CCl₄ solution as a radical initiator.

-

Attach a water-jacketed condenser and reflux the mixture for 1 hour. A brownish color and the formation of a solid (succinimide) will be observed.

-

After the reflux period, cool the mixture to room temperature.

-

Filter the solid succinimide (B58015) under vacuum using a Hirsch funnel and wash the solid with two 1 mL portions of cold CCl₄.

-

Transfer the filtrate (the organic solution) to a tared 10 mL round-bottom flask.

-

Remove the solvent under vacuum using a rotary evaporator to obtain a greenish-yellow solid corresponding to crude 9-bromoanthracene.

-

Weigh the dry solid to calculate the crude yield.

-

Purify the product by recrystallization from 95% ethanol in a Craig tube. The melting point of pure 9-bromoanthracene is 101-103 °C.

Synthesis of this compound via Molecular Bromine

This procedure describes the dibromination of anthracene using liquid bromine.[8]

Materials:

-

Anthracene (80-85% purity, 300 g, ~1.4 mol)

-

Carbon Tetrachloride (CCl₄) (3 L)

-

Bromine (Br₂) (567 g, 182 mL, 3.55 mol)

Procedure:

-

Suspend 300 g of anthracene in 3 L of carbon tetrachloride in a 5 L flask equipped with a dropping funnel, mechanical stirrer, and reflux condenser.

-

With vigorous stirring, slowly add 567 g of bromine to the suspension over approximately 30 minutes. The rate of addition should be controlled to minimize the loss of bromine with the evolving hydrogen bromide gas.

-

After the addition is complete, gently warm the mixture on a steam bath with continuous stirring for one hour, maintaining a gentle boil.

-

Allow the mixture to cool for several hours without stirring.

-

Filter the precipitated crude this compound.

-

Wash the collected solid with a small amount of cold carbon tetrachloride and allow it to dry. This yields 270-425 g of a bright yellow product.

-

The product can be further purified by recrystallization from a suitable solvent like toluene (B28343) if necessary.

Caption: A typical experimental workflow for the bromination of anthracene.

Conclusion

The electrophilic bromination of anthracene is a cornerstone reaction that exemplifies the principles of aromaticity and regioselectivity in polycyclic systems. The pronounced preference for substitution at the 9 and 10 positions is a direct result of the thermodynamic stability of the sigma complex intermediate, which maximizes the retention of aromatic character. By carefully selecting reagents and controlling reaction conditions, synthetic chemists can achieve high yields of mono- or di-brominated products. These halogenated anthracenes are valuable precursors for the synthesis of a wide array of functional organic materials, fluorescent probes, and complex pharmaceutical agents.[7][11] A thorough understanding of this mechanism is therefore essential for professionals engaged in advanced organic synthesis and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Halogenations of anthracenes and Dibenz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. brainly.com [brainly.com]

- 4. chemistry-online.com [chemistry-online.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN103073387A - Preparation method of 9, 10-dibromoanthracene - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Highly brominated anthracenes as precursors for the convenient synthesis of 2,9,10-trisubstituted anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Luminescent Core: A Technical Guide to the Photophysical Properties of 9,10-Disubstituted Anthracene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Derivatives of 9,10-disubstituted anthracene (B1667546) form a cornerstone of modern molecular photonics, underpinning advancements in fields ranging from organic light-emitting diodes (OLEDs) and fluorescent probes to triplet-triplet annihilation upconversion systems. Their rigid, aromatic core provides a robust platform for luminescence, while substitution at the 9 and 10 positions offers a powerful means to tune their photophysical properties. This technical guide provides an in-depth exploration of these properties, summarizing key quantitative data, detailing experimental methodologies, and visualizing fundamental processes to empower researchers in the rational design of novel anthracene-based materials.

Core Photophysical Parameters: A Quantitative Overview

The photophysical behavior of 9,10-disubstituted anthracene derivatives is dictated by the nature of the substituents at the 9 and 10 positions. These modifications can significantly influence the electronic structure of the anthracene core, thereby altering its absorption and emission characteristics. The following tables summarize key photophysical data for a selection of representative 9,10-disubstituted anthracene derivatives, providing a basis for understanding structure-property relationships.

| Compound Name | Substituent (R1) | Substituent (R2) | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Φ_f | Reference |

| 9,10-Diphenylanthracene (DPA) | Phenyl | Phenyl | 378 | 11,000 | 408, 430 | ~1.00 | [1][2] |

| 9,10-Dimethylanthracene | Methyl | Methyl | - | - | - | 0.70 | [1] |

| 4-(10-Phenylanthracen-9-yl)pyridine | Phenyl | 4-Pyridyl | 379 | 10,500 | 409, 432 | 0.95 | [1] |

| 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | Phenyl | 4-(Trifluoromethyl)phenyl | 378 | 11,500 | 408, 430 | 0.98 | [1] |

| 4-(10-Phenylanthracen-9-yl)benzonitrile | Phenyl | 4-Cyanophenyl | 380 | 12,000 | 410, 433 | 0.96 | [1] |

| 9-(4-Methoxyphenyl)-10-phenylanthracene | Phenyl | 4-Methoxyphenyl | 381 | 10,000 | 411, 434 | 0.92 | |

| 2-(10-Phenylanthracen-9-yl)thiophene | Phenyl | 2-Thienyl | 384 | 10,500 | 415, 438 | 0.45 | |

| 9,10-Di(thiophen-2-yl)anthracene | 2-Thienyl | 2-Thienyl | 388 | 12,500 | 420, 445 | 0.02 | [1] |

| 9-(Thiophen-2-yl)-10-(4-(trifluoromethyl)phenyl)anthracene | 2-Thienyl | 4-(Trifluoromethyl)phenyl | 385 | 11,000 | 416, 440 | 0.11 | |

| 9,10-Bis(phenylethynyl)anthracene (BPEA) | Phenylethynyl | Phenylethynyl | - | - | - | ~1.00 | [3] |

Note: The absorption (λ_abs) and emission (λ_em) maxima, molar extinction coefficient (ε), and fluorescence quantum yield (Φ_f) are typically measured in a non-polar solvent like cyclohexane (B81311) or toluene. The exact values can vary slightly depending on the solvent and measurement conditions.

The data clearly indicates that while substitutions on the phenyl rings have a minor impact on the absorption spectra, the introduction of thiophene (B33073) substituents leads to a significant decrease in the fluorescence quantum yield.[1][2] This is a critical consideration for the design of highly emissive materials.

Visualizing the Photophysical Landscape

To comprehend the intricate processes that govern the photophysical properties of these molecules, it is essential to visualize the flow of energy and the experimental procedures used for their characterization.

The Journey of an Excited Electron: A Jablonski Diagram

The Jablonski diagram provides a schematic representation of the electronic states of a molecule and the transitions that can occur between them upon absorption of light.

Caption: A simplified Jablonski diagram illustrating the key photophysical processes.

Experimental Workflow for Photophysical Characterization

A systematic approach is crucial for the accurate determination of the photophysical properties of 9,10-disubstituted anthracene derivatives. The following workflow outlines the key experimental steps.

Caption: A typical experimental workflow for characterizing photophysical properties.

Structure-Property Relationships

The relationship between the chemical structure of the substituents and the resulting photophysical properties is a key area of investigation. This diagram illustrates the logical connections between molecular design and observable characteristics.

Caption: Key structure-property relationships in 9,10-disubstituted anthracenes.

Detailed Experimental Protocols

Reproducible and accurate data are paramount in photophysical studies. The following sections provide detailed methodologies for key experiments.

Determination of Fluorescence Quantum Yield (Φ_f) using an Integrating Sphere

The absolute method using an integrating sphere is a reliable technique for determining the fluorescence quantum yield.[4][5][6][7][8]

Principle:

The integrating sphere collects all emitted and scattered light from the sample. By comparing the integrated emission spectrum of the sample to the scattering of a blank, the absolute quantum yield can be determined.

Instrumentation:

-

Fluorometer equipped with an integrating sphere accessory.

-

Cuvettes (quartz for UV excitation).

-

Solvent of high purity.

Procedure:

-

Blank Measurement (Scattering):

-

Fill a cuvette with the pure solvent.

-

Place the cuvette in the sample holder within the integrating sphere.

-

Record the spectrum of the excitation light scattered by the solvent. This provides a measure of the incident photon flux.

-

-

Sample Measurement (Emission and Scattering):

-

Prepare a dilute solution of the anthracene derivative in the same solvent. The absorbance at the excitation wavelength should ideally be below 0.1 to minimize inner filter effects.

-

Place the sample cuvette in the integrating sphere.

-

Record the emission spectrum of the sample, ensuring the spectral range covers the entire emission profile. Also, record the scattered excitation light from the sample.

-

-

Calculation:

The quantum yield (Φ_f) is calculated using the following equation:

Φ_f = (E_c - E_a) / (L_a - L_c)

Where:

-

E_c is the integrated fluorescence intensity of the sample.

-

E_a is the integrated fluorescence intensity of the blank.

-

L_a is the integrated intensity of the scattered excitation light from the blank.

-

L_c is the integrated intensity of the scattered excitation light from the sample.

-

Measurement of Fluorescence Lifetime (τ) using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[9][10][11][12][13]

Principle:

The sample is excited with a high-repetition-rate pulsed light source. The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured for a large number of events. A histogram of these time differences represents the fluorescence decay profile.

Instrumentation:

-

Pulsed light source (e.g., picosecond laser diode or LED).

-

Sample holder and optics.

-

Monochromator for wavelength selection.

-

Single-photon sensitive detector (e.g., photomultiplier tube (PMT) or single-photon avalanche diode (SPAD)).

-

TCSPC electronics (Time-to-Amplitude Converter (TAC) and Multi-Channel Analyzer (MCA)).

Procedure:

-